An In-depth Technical Guide to 6,8-dichloroquinolin-2-amine: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6,8-dichloroquinolin-2-amine: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system stands as a "privileged structure" in the field of medicinal chemistry, forming the foundational core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides an ideal framework for constructing molecules with precise three-dimensional orientations, enabling high-affinity interactions with biological targets. Within this important class of heterocycles, 6,8-dichloroquinolin-2-amine emerges as a particularly valuable building block. The strategic placement of two electron-withdrawing chlorine atoms and a reactive amino group at the 2-position creates a unique electronic and steric profile. This guide offers a comprehensive technical overview of 6,8-dichloroquinolin-2-amine, detailing its chemical and physical properties, robust synthesis protocols, and significant applications, with a focus on its role in the development of next-generation therapeutic agents for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The unequivocal identification of 6,8-dichloroquinolin-2-amine is fundamental for its use in research and development. The molecule consists of a quinoline core with chlorine substituents at positions 6 and 8, and an amine group at position 2.
Caption: Chemical structure of 6,8-dichloroquinolin-2-amine.
Table 1: Chemical Identifiers for 6,8-dichloroquinolin-2-amine and Related Isomers
| Identifier | 6,8-dichloroquinolin-2-amine | 6-Chloroquinolin-2-amine[1] | 4-Amino-6,8-dichloroquinoline |
|---|---|---|---|
| CAS Number | Not available | 18672-02-1 | Not available |
| Molecular Formula | C₉H₆Cl₂N₂ | C₉H₇ClN₂ | C₉H₆Cl₂N₂ |
| Molecular Weight | 213.06 g/mol | 178.62 g/mol | 213.06 g/mol |
| IUPAC Name | 6,8-dichloroquinolin-2-amine | 6-chloroquinolin-2-amine | 6,8-dichloroquinolin-4-amine |
| InChI | InChI=1S/C9H6Cl2N2/c10-6-3-7-8(11)4-5(13)1-2-12-9(7)6/h1-4H,13H2 | InChI=1S/C9H7ClN2/c10-7-3-1-6-5-8(11)2-4-12-9(6)7/h1-4H,11H2 | 1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) |
| InChIKey | Not available | Not available | LWGSDQPVVLEBKP-UHFFFAOYSA-N |
| SMILES | Nc1nc2c(cc(Cl)cc2c1)Cl | Nc1ccc2c(c1)ccc(Cl)n2 | Clc1c2nccc(c2cc(c1)Cl)N |
Physicochemical Properties
Table 2: Comparative Physicochemical Properties of Chloro-substituted Quinolines
| Property | 6,8-dichloroquinolin-2-amine | 2-Chloroquinolin-6-amine[1] | 6-Chloroquinolin-4-amine[1] |
|---|---|---|---|
| Appearance | Predicted: Solid | Solid | Not available |
| Melting Point | Not available | 149°C | Not available |
| Boiling Point | Not available | 352.8°C (Predicted) | Not available |
| logP | Not available | Not available | 2.18 |
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The expected spectral data for 6,8-dichloroquinolin-2-amine can be predicted based on its structure and by comparison with closely related analogs like 6,8-Dibromoquinolin-3-amine.[2]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-donating amino group at C2 will cause an upfield shift for adjacent protons, while the electron-withdrawing chlorine atoms at C6 and C8 will induce downfield shifts. Protons at H-3, H-4, H-5, and H-7 should appear as distinct singlets or doublets in the aromatic region (approx. 7.0-8.5 ppm).
¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals corresponding to the quinoline ring carbons. The carbon attached to the amino group (C2) will be significantly shielded, while the carbons bearing the chlorine atoms (C6 and C8) are expected to be deshielded.[2]
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands are predicted as follows.[2][3]
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 | Primary amine, typically two bands (symmetric & asymmetric) |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds |
| C=N Stretch | 1620-1650 | Quinoline ring nitrogen |
| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring vibrations |
| C-Cl Stretch | 600-800 | Carbon-chlorine bonds |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum of 6,8-dichloroquinolin-2-amine will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺, with subsequent peaks at [M+2]⁺ and [M+4]⁺.[2] This pattern serves as a definitive signature for a molecule containing two chlorine atoms. Common fragmentation patterns for quinolones may involve the loss of small neutral molecules like H₂O or CO.[4][5]
Synthesis Methodologies: The Power of Cross-Coupling
The synthesis of substituted 2-aminoquinolines frequently employs advanced palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, is a highly versatile and efficient method for forming the critical C-N bond.[1][6] This reaction provides a reliable pathway from di-halogenated quinoline precursors.
Protocol: Synthesis via Sequential Buchwald-Hartwig Amination
This protocol describes a general, two-step approach to selectively functionalize a dihaloquinoline scaffold, which is a common strategy in library synthesis.[1]
Objective: To selectively introduce a functional group at the C6 position, followed by amination at the C2 position of a dihaloquinoline precursor.
Step 1: Selective Amination at the C6 Position
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask, under an argon or nitrogen atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).
-
Catalyst Activation: Add anhydrous, degassed toluene and stir for 10-15 minutes to form the active catalyst complex.
-
Reactant Addition: To the flask, add 6-bromo-2-chloroquinoline (1.0 eq), the desired cyclic amine (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Reaction: Heat the mixture to 100-110°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude intermediate via column chromatography on silica gel to yield the 6-heterocyclic-2-chloroquinoline.[1]
Step 2: Amination at the C2 Position
-
Reaction Setup: In a new flame-dried Schlenk flask under an inert atmosphere, combine the 6-heterocyclic-2-chloroquinoline intermediate from Step 1 (1.0 eq), a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a biaryl phosphine ligand), and a strong base like sodium tert-butoxide (NaOtBu).[6]
-
Ammonia Source: Add an ammonia source, such as ammonia gas bubbled through the solution or an ammonia surrogate.
-
Reaction: Heat the reaction in a sealed vessel to 80-120°C until completion as monitored by LC-MS.[6]
-
Workup and Purification: After cooling, carefully quench the reaction and perform an aqueous workup. The final product is purified by column chromatography or recrystallization to afford the desired 6-substituted 2-aminoquinoline.[1]
Caption: Workflow for sequential Buchwald-Hartwig amination.
Troubleshooting and Optimization
Achieving high yields in cross-coupling reactions requires careful control of several parameters. Low yields are often traced back to specific issues in the reaction setup.
Caption: Troubleshooting workflow for low-yield synthesis.
Common side reactions that can diminish yield include hydrodehalogenation (premature removal of the halogen) and homocoupling of the starting material.[6] These are often mitigated by ensuring a strictly inert atmosphere and using high-purity reagents.
Applications in Drug Development
The true value of 6,8-dichloroquinolin-2-amine lies in its application as a scaffold for creating diverse libraries of bioactive molecules. Its structure is particularly well-suited for targeting protein kinases, a critical class of enzymes in cellular signaling.
Kinase Inhibition
The quinoline core can function as an ATP mimetic, effectively binding to the ATP-binding site of various kinases.[7] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making these enzymes prime targets for drug development.[7] The 2-amino group provides a crucial vector for introducing side chains that can form specific interactions within the kinase domain, thereby dictating the potency and selectivity of the inhibitor. Furthermore, the 6-chloro substituent can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resulting compound.[7]
Caption: Quinoline core as an ATP-competitive kinase inhibitor.
Safety, Handling, and Storage
Proper handling of 6,8-dichloroquinolin-2-amine and its derivatives is essential in a laboratory setting. The following guidelines are based on safety data sheets for structurally similar compounds.[8][9][10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][10]
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use) and wear protective clothing to prevent skin exposure.[8][11]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][9]
-
-
Handling and Storage:
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[10]
-
Conclusion
6,8-dichloroquinolin-2-amine represents a potent and versatile chemical tool for the modern medicinal chemist. Its unique substitution pattern provides a foundation for creating novel molecules with tailored biological activities. Through robust synthetic methodologies like the Buchwald-Hartwig amination, researchers can efficiently generate libraries of derivatives for screening against a host of therapeutic targets, particularly protein kinases. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined molecular scaffolds will remain a critical component of successful drug discovery programs.
References
- Safety Data Sheet. (n.d.). 12 - SAFETY DATA SHEET.
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LookChem. (n.d.). 6,8-Dichloroquinolin-3-aMine Safety Data Sheets(SDS). Retrieved from [Link]
- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (n.d.). ResearchGate.
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LookChem. (n.d.). 6,8-Dichloroquinolin-3-aMine. Retrieved from [Link]
- Synthesis, characterization and antimicrobial activity of some mixed ligand complexes of Co(II) and Ni(II) with 8-hydroxyquinoline and some amino acids. (n.d.).
- Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. (n.d.).
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PubChem. (n.d.). 6-Chloro-8-aminoquinoline. Retrieved from [Link]
- Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. (n.d.).
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). Arkivoc.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021).
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
- The infrared spectra of secondary amines and their salts. (2025).
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.
- 6,8-Dichloro-3-(pyridin-2-yl). (n.d.). PMC.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC.
- Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (n.d.). MDPI.
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NextSDS. (n.d.). 6-chloroquinolin-8-amine — Chemical Substance Information. Retrieved from [Link]
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8-Quinolinamine. (n.d.). NIST WebBook. Retrieved from [Link]
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024).
- Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and comput
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